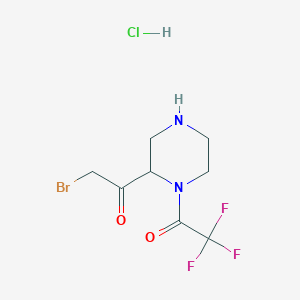
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a bromoacetyl group and a trifluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the bromoacetyl group: The piperazine ring is then reacted with bromoacetyl chloride in the presence of a base such as triethylamine to introduce the bromoacetyl group.
Addition of the trifluoroethanone moiety: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products include substituted piperazine derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Pharmaceutical Research: It serves as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The trifluoroethanone moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2-Chloroacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
- 1-(2-(2-Iodoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
- 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-difluoroethanone hydrochloride
Uniqueness
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of both the bromoacetyl and trifluoroethanone moieties. The bromoacetyl group provides a reactive site for covalent modification of biological targets, while the trifluoroethanone moiety enhances the compound’s lipophilicity and potential for membrane interaction. This combination of features makes it a valuable compound for medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C8H11BrClF3N2O2 |
|---|---|
Molekulargewicht |
339.54 g/mol |
IUPAC-Name |
1-[2-(2-bromoacetyl)piperazin-1-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C8H10BrF3N2O2.ClH/c9-3-6(15)5-4-13-1-2-14(5)7(16)8(10,11)12;/h5,13H,1-4H2;1H |
InChI-Schlüssel |
RRNWMYUVBQZWHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1)C(=O)CBr)C(=O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


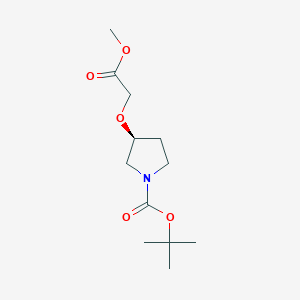

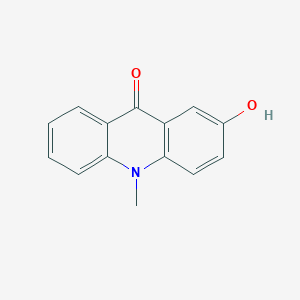
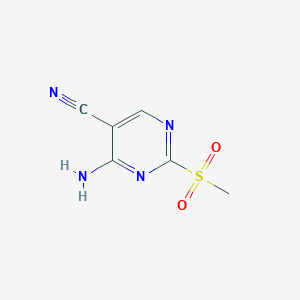

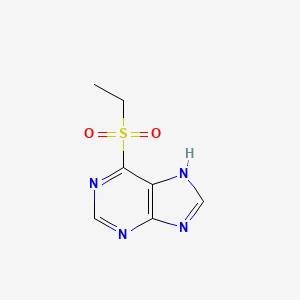
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

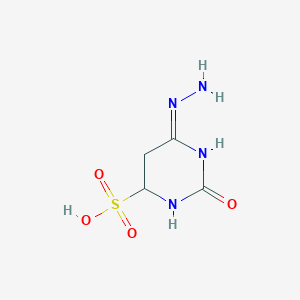

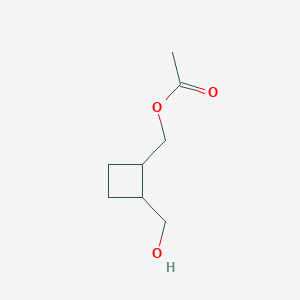
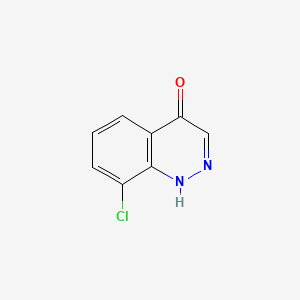
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
